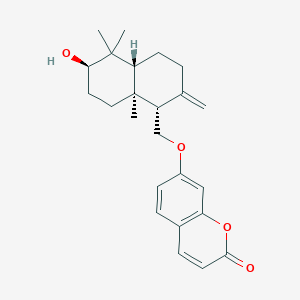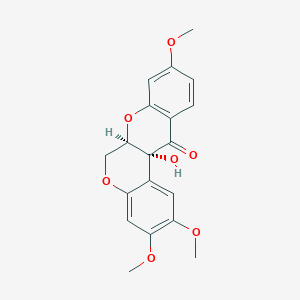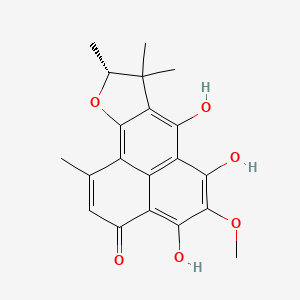
2,4,6-Trimethylbiphenyl
概述
描述
2,4,6-Trimethylbiphenyl is an organic compound with the molecular formula C15H16 It is a derivative of biphenyl, where three methyl groups are attached to the 2, 4, and 6 positions of one of the benzene rings
准备方法
Synthetic Routes and Reaction Conditions: 2,4,6-Trimethylbiphenyl can be synthesized through the reaction of biphenyl with methyl chloride in the presence of a catalyst. The reaction typically involves Friedel-Crafts alkylation, where an aluminum chloride catalyst is used to facilitate the attachment of methyl groups to the biphenyl structure .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced catalysts and reaction monitoring techniques helps in achieving efficient production.
化学反应分析
Types of Reactions: 2,4,6-Trimethylbiphenyl undergoes various chemical reactions, including:
Oxidation: It reacts with oxygen to form products such as acetone and benzoic acid.
Substitution: The compound can undergo electrophilic substitution reactions, where the methyl groups can be replaced by other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents.
Reduction: Triethyl phosphite and other reducing agents.
Substitution: Various electrophiles and catalysts.
Major Products:
Oxidation: Acetone and benzoic acid.
Reduction: 2-Amino-2,4,6-trimethylbiphenyl.
Substitution: Depending on the electrophile used, different substituted biphenyl derivatives can be formed.
科学研究应用
2,4,6-Trimethylbiphenyl has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Research on its biological activity and potential as a bioactive compound is ongoing.
Medicine: Studies are being conducted to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism by which 2,4,6-Trimethylbiphenyl exerts its effects involves interactions with various molecular targets. The compound’s structure allows it to participate in radical reactions, where it can form free radicals that interact with other molecules. These interactions can lead to the formation of new chemical bonds and the modification of existing ones .
相似化合物的比较
2,4,6-Trimethylphenol: Another trimethyl derivative of benzene, but with a hydroxyl group instead of a biphenyl structure.
2,3,4-Trimethylbiphenyl: A similar compound with methyl groups attached to different positions on the biphenyl structure.
Uniqueness: 2,4,6-Trimethylbiphenyl is unique due to the specific positioning of its methyl groups, which influences its chemical reactivity and physical properties. This distinct structure allows it to participate in specific reactions that other similar compounds may not undergo.
属性
IUPAC Name |
1,3,5-trimethyl-2-phenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16/c1-11-9-12(2)15(13(3)10-11)14-7-5-4-6-8-14/h4-10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDKUYUULLQLNFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30192841 | |
| Record name | 2,4,6-Trimethylbiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30192841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3976-35-0 | |
| Record name | 2,4,6-Trimethylbiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003976350 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4,6-Trimethylbiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30192841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes the Carbon-13 NMR chemical shifts of the methyl groups in 2,4,6-Trimethylbiphenyl different from those in 2,2′-dimethylbiphenyl and 2,2′,6,6′-tetramethylbiphenyl?
A1: The research paper "Carbon-13 Magnetic Resonance Chemical Shifts in Alkylbiphenyls" [] investigates the structural nuances of various alkyl biphenyls using Carbon-13 NMR. One key finding relates to the chemical shifts observed in the methyl groups of different biphenyl configurations.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

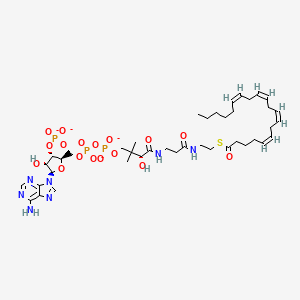

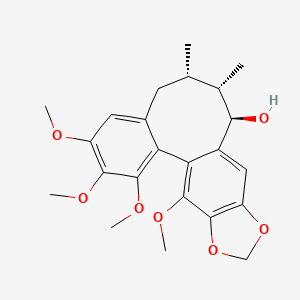
![4-[4-(4-Methylphenyl)sulfonyl-1-piperazinyl]-2-thiophen-2-ylquinazoline](/img/structure/B1265329.png)
![methyl (1S,14S,15E,18S)-15-ethylidene-17-methyl-12-oxo-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraene-18-carboxylate](/img/structure/B1265331.png)
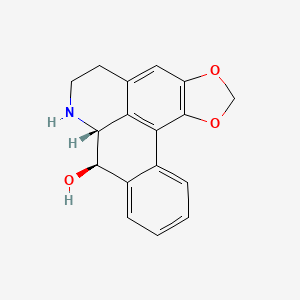
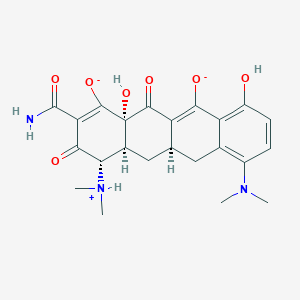
![(1'S,6'R,7'R,8R,9'R)-6'-hydroxy-4,4,6',10',10',13'-hexamethylspiro[10H-[1,4]dioxepino[2,3-g]indole-8,11'-3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane]-9,14'-dione](/img/structure/B1265337.png)
![2-[2-(Butan-2-ylidene)hydrazino]-4-(4-chlorophenyl)-1,3-thiazole](/img/structure/B1265338.png)
